Vinyl-L-NIO (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Vinyl-L-NIO hydrochloride involves the reaction of L-ornithine with an appropriate vinylating agent under controlled conditions. The reaction typically proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .
Industrial production methods for Vinyl-L-NIO hydrochloride are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Vinyl-L-NIO hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert Vinyl-L-NIO hydrochloride into different reduced forms.
Substitution: The vinyl group in the compound can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Vinyl-L-NIO hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a selective inhibitor in studies involving nitric oxide synthase.
Biology: Employed in research to understand the role of nitric oxide in various biological processes.
Medicine: Investigated for its potential therapeutic applications in conditions where nitric oxide production is dysregulated.
Industry: Utilized in the development of new drugs and therapeutic agents targeting nitric oxide pathways
Mechanism of Action
Vinyl-L-NIO hydrochloride exerts its effects by selectively inhibiting neuronal nitric oxide synthase (nNOS). The compound binds to the active site of nNOS, preventing the enzyme from catalyzing the conversion of L-arginine to nitric oxide and citrulline. This inhibition is irreversible in the presence of NADPH and oxygen, leading to a decrease in nitric oxide production .
Comparison with Similar Compounds
Vinyl-L-NIO hydrochloride is unique in its high selectivity for nNOS compared to other nitric oxide synthase inhibitors. Similar compounds include:
L-NAME (Nω-Nitro-L-arginine methyl ester): A non-selective inhibitor of all nitric oxide synthase isoforms.
7-Nitroindazole: A selective inhibitor of nNOS but with different binding characteristics.
Aminoguanidine: Primarily inhibits iNOS with some activity against nNOS and eNOS.
The uniqueness of Vinyl-L-NIO hydrochloride lies in its ability to selectively inhibit nNOS without significantly affecting eNOS and iNOS, making it a valuable tool in research focused on neuronal nitric oxide synthase .
Properties
IUPAC Name |
(2S)-2-amino-5-(1-aminobut-3-enylideneamino)pentanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2.ClH/c1-2-4-8(11)12-6-3-5-7(10)9(13)14;/h2,7H,1,3-6,10H2,(H2,11,12)(H,13,14);1H/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWIMDZKSYTKCZ-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=NCCCC(C(=O)O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC(=NCCC[C@@H](C(=O)O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849566 |
Source
|
Record name | (E)-N~5~-(1-Aminobut-3-en-1-ylidene)-L-ornithine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90849566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728944-69-2 |
Source
|
Record name | (E)-N~5~-(1-Aminobut-3-en-1-ylidene)-L-ornithine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90849566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.